2-Amino-4-(pyrrolidin-1-yl)butanenitrile
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Overview
Description
2-Amino-4-(pyrrolidin-1-yl)butanenitrile is an organic compound with the molecular formula C8H15N3 It is a derivative of butanenitrile, featuring an amino group at the second position and a pyrrolidinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pyrrolidin-1-yl)butanenitrile typically involves the reaction of 4-chlorobutanenitrile with pyrrolidine in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidinyl group. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(pyrrolidin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-4-(pyrrolidin-1-yl)butanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(pyrrolidin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to these targets, while the amino and nitrile groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: A similar compound with a methyl group at the third position.
2-Amino-4-(pyrrolidin-1-yl)butanoic acid: A derivative with a carboxylic acid group instead of a nitrile group.
2-Amino-4-(pyrrolidin-1-yl)butanamide: A derivative with an amide group instead of a nitrile group.
Uniqueness
2-Amino-4-(pyrrolidin-1-yl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a nitrile group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-amino-4-pyrrolidin-1-ylbutanenitrile |
InChI |
InChI=1S/C8H15N3/c9-7-8(10)3-6-11-4-1-2-5-11/h8H,1-6,10H2 |
InChI Key |
PTCWNVCMKFQCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(C#N)N |
Origin of Product |
United States |
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